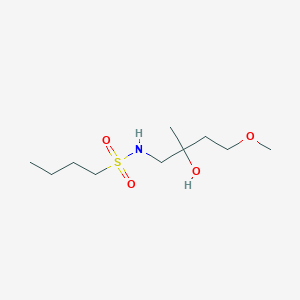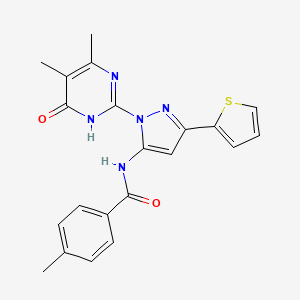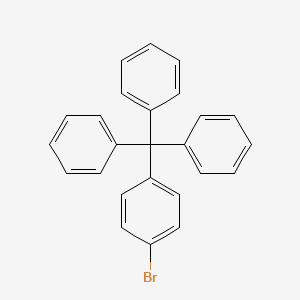![molecular formula C16H14F6N2O2 B2670153 N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3,5-bis(trifluoromethyl)benzamide CAS No. 2034332-96-0](/img/structure/B2670153.png)
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3,5-bis(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, a trifluoromethyl-substituted benzamide moiety, and a propyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3,5-bis(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors.
Attachment of the Propyl Linker: The propyl linker can be introduced by reacting the oxazole derivative with a suitable alkylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the propyl-substituted oxazole with 3,5-bis(trifluoromethyl)benzoic acid or its derivatives using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Similar oxazole derivative with sulfonamide functionality.
N-[(3-methyl-1,2-oxazol-5-yl)carbamothioyl]benzamide: Contains a carbamothioyl group instead of the trifluoromethyl groups.
4-Methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide: Lacks the trifluoromethyl groups and has a simpler structure.
Uniqueness
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of both the oxazole ring and the trifluoromethyl-substituted benzamide moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N2O2/c1-9-5-13(26-24-9)3-2-4-23-14(25)10-6-11(15(17,18)19)8-12(7-10)16(20,21)22/h5-8H,2-4H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHLHWGMCSMLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2670070.png)
![3-[(furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine](/img/structure/B2670072.png)
![1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2670073.png)
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2670076.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide](/img/structure/B2670077.png)


![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2670080.png)
![(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2670083.png)
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide](/img/structure/B2670087.png)
![methyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate](/img/structure/B2670088.png)


![6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2670093.png)
